6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
CAS No.: 1637671-24-9
Cat. No.: VC4998796
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.61
* For research use only. Not for human or veterinary use.
![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one - 1637671-24-9](/images/structure/VC4998796.png)
Specification
CAS No. | 1637671-24-9 |
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Molecular Formula | C8H6ClN3O |
Molecular Weight | 195.61 |
IUPAC Name | 6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Standard InChI Key | FUGSEIPILZKWSQ-UHFFFAOYSA-N |
SMILES | CC1=NC2=CN=C(C=C2C(=O)N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a pyrido[3,4-d]pyrimidine system, a bicyclic structure merging pyridine and pyrimidine rings. Key features include:
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Chlorine atom at position 6, enhancing electrophilic reactivity.
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Methyl group at position 2, influencing steric and electronic properties .
The IUPAC name, 6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1637671-24-9 | |
Molecular Formula | C₈H₆ClN₃O | |
Molecular Weight | 195.60 g/mol | |
SMILES | CC1=NC2=CN=C(C=C2C(=O)N1)Cl | |
InChIKey | FUGSEIPILZKWSQ-UHFFFAOYSA-N |
Spectroscopic and Computational Data
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Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum of analogous pyridopyrimidines reveals distinct singlet signals for methyl groups (~4.08 ppm) and aromatic protons (~8.46 ppm) .
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (∼1,700 cm⁻¹) and C-Cl (∼750 cm⁻¹) confirm functional groups .
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Mass Spectrometry: High-resolution mass spectra validate the molecular ion peak at m/z 195.04 [M+H]⁺ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via multistep organic reactions:
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Ring Formation: Condensation of 2-aminonicotinonitrile with methyl acetoacetate under basic conditions yields the pyrido[3,4-d]pyrimidine scaffold.
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Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 6 .
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Methylation: Dimethyl sulfate or methyl iodide alkylates position 2.
Table 2: Synthetic Routes and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | NaOEt, ethanol, reflux | 65–75 | |
Chlorination | POCl₃, 110°C, 4h | 80–85 | |
Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70–78 |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Key optimizations include:
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Catalytic Systems: Palladium catalysts for C-Cl bond formation .
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Purification: Recrystallization from ethanol-water mixtures achieves >97% purity.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s pyridopyrimidine core mimics ATP-binding motifs in kinases. Notable applications include:
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MPS1 Inhibitors: 6-Substituted derivatives show nanomolar inhibition of MPS1, a target in mitotic cancer therapies .
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CDK2 Selectivity: Methylation at position 2 improves selectivity over cyclin-dependent kinase 2 (CDK2) by 500–7,600-fold .
Metabolic Stability Optimization
Research Advancements and Future Directions
Structural-Activity Relationship (SAR) Studies
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Position 6 Modifications: Replacing chlorine with electron-withdrawing groups (e.g., CF₃) enhances potency but reduces solubility .
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Position 2 Substitutions: Bulkier groups (e.g., ethyl) diminish kinase selectivity .
Drug Delivery Innovations
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